![molecular formula C14H19NO2 B14349440 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 95796-27-3](/img/structure/B14349440.png)
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is a chemical compound known for its unique structure and properties. It features an aniline core substituted with two oxirane (epoxide) groups, making it a versatile compound in various chemical reactions and applications. The presence of the oxirane groups imparts reactivity, particularly in polymerization and cross-linking reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline typically involves the reaction of 2,6-dimethylaniline with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The process involves the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline involves the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with DNA and proteins, potentially leading to the inhibition of cellular processes and inducing cell death . The molecular targets and pathways involved include DNA alkylation and protein cross-linking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity but different structural features.
N,N-bis[(oxiran-2-yl)methyl]aniline: A closely related compound with similar chemical properties.
Uniqueness
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is unique due to the presence of the 2,6-dimethyl substitution on the aniline core, which imparts distinct steric and electronic effects. These effects influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
95796-27-3 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2,6-dimethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)14(10)15(6-12-8-16-12)7-13-9-17-13/h3-5,12-13H,6-9H2,1-2H3 |
InChI-Schlüssel |
RXQVGXQHXIUBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC2CO2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
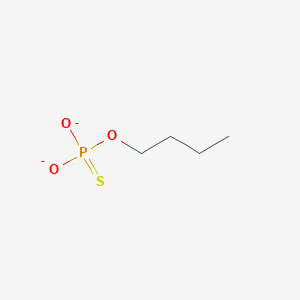
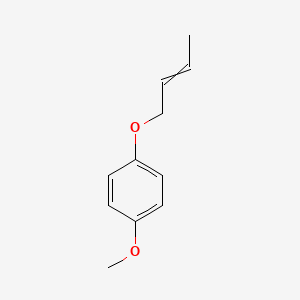
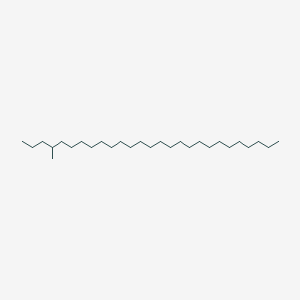

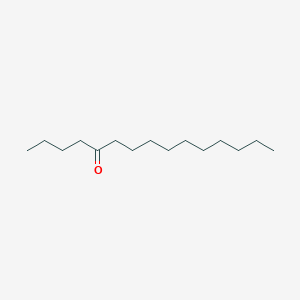

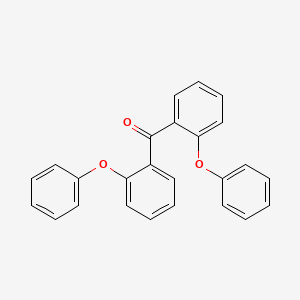
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)

